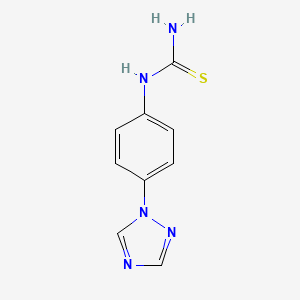

4-(1,2,4-Triazol-1-yl)phenylthiourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-(1,2,4-triazol-1-yl)phenyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5S/c10-9(15)13-7-1-3-8(4-2-7)14-6-11-5-12-14/h1-6H,(H3,10,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZSWTOARPTBIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)N)N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Biological Activity Screening of Triazole Phenylthiourea Derivatives

Executive Summary: The Hybrid Pharmacophore

The fusion of a 1,2,4-triazole ring with a phenylthiourea moiety creates a "privileged structure" in medicinal chemistry. This hybrid scaffold leverages the bioisostere properties of the triazole (enhancing solubility and metabolic stability) with the metal-chelating capability of the thiourea sulfur.

This guide details the technical protocols for screening these derivatives, specifically targeting:

-

Antimicrobial Potency: Via membrane disruption and ergosterol biosynthesis inhibition.

-

Urease Inhibition: Critical for Helicobacter pylori management.

-

Cytotoxicity: Anticancer screening via mitochondrial reductase activity.[1]

Synthesis & Structural Validation (Prerequisite)

Before screening, the integrity of the "Thione-Thiol" tautomerism must be understood. In solution, these derivatives exist in equilibrium, which dictates their binding mode to enzymes.

The Screening Workflow

The following diagram illustrates the critical path from synthesis to lead identification.

Caption: Integrated workflow for the synthesis and parallel biological screening of triazole-thiourea hybrids.

Antimicrobial Screening: Broth Microdilution

The 1,2,4-triazole moiety is a known inhibitor of lanosterol 14

Protocol: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 Guidelines.

Reagents:

-

Media: Mueller-Hinton Broth (Bacteria) / RPMI 1640 (Fungi).

-

Indicator: Resazurin (0.015%) or TTC (Triphenyl tetrazolium chloride).

-

Controls: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal), DMSO (Negative).

Step-by-Step Methodology:

-

Stock Preparation: Dissolve derivatives in 100% DMSO to 10 mg/mL.

-

Dilution: Create serial 2-fold dilutions in a 96-well plate.

-

Critical Check: Final DMSO concentration in the well must be <1% to prevent solvent toxicity.[1]

-

-

Inoculation: Add

CFU/mL of bacterial suspension (0.5 McFarland standard). -

Incubation: 37°C for 24h (Bacteria) or 48h (Fungi).

-

Visualization: Add 30

L Resazurin.-

Blue: No growth (Inhibition).

-

Pink/Colorless: Growth (Metabolic reduction of dye).

-

Data Interpretation

| Compound Type | MIC Target ( | Interpretation |

| Potent | < 10 | High clinical potential. |

| Moderate | 10 – 64 | Requires structural optimization. |

| Weak | > 64 | Likely non-specific toxicity. |

Urease Inhibition Assay (Targeting H. pylori)

Triazole phenylthioureas are potent urease inhibitors. The thiourea sulfur atom coordinates with the bi-nickel center of the urease enzyme, preventing urea hydrolysis.

Mechanism of Action

The following diagram details the competitive binding mechanism that must be validated.

Caption: Competitive inhibition mechanism where the thiourea sulfur chelates the Nickel active site.

Protocol: Indophenol Method

Enzyme Source: Jack Bean Urease (Sigma-Aldrich). Reference Standard: Thiourea or Acetohydroxamic acid.

Workflow:

-

Pre-Incubation (Crucial Step): Incubate 25

L of enzyme (5 U/mL) with 5 -

Substrate Addition: Add 50

L of Urea (100 mM) in phosphate buffer (pH 7.4). Incubate for 30 mins. -

Quenching & Detection: Add Phenol-hypochlorite reagents (alkaline).

-

Measurement: Read Absorbance at 625 nm .

-

Logic: Urease converts Urea

Ammonia.[2] Ammonia reacts with phenol to form blue indophenol. Less Blue = More Inhibition.

-

Cytotoxicity Screening: MTT Assay

To ensure the derivatives are selectively toxic to cancer cells (e.g., MCF-7, HeLa) and not normal cells (e.g., HEK-293), the MTT assay is employed.

Protocol Specifics

Principle: Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT tetrazolium salt to purple formazan crystals.[3][4]

-

Seeding:

cells/well in 96-well plates. Adhere for 24h. -

Treatment: Add compounds (0.1 – 100

M) for 48h. -

MTT Addition: Add 20

L MTT (5 mg/mL in PBS). Incubate 4h. -

Solubilization: Aspirate media. Add 150

L DMSO to dissolve crystals.[1] -

Quantification: Read OD at 570 nm.

Calculation of Selectivity Index (SI):

-

Goal: SI > 3 is acceptable; SI > 10 is excellent.

Structure-Activity Relationship (SAR) Analysis

Based on the screening data, the following SAR trends generally hold true for this pharmacophore:

| Structural Modification | Biological Effect | Mechanistic Reason |

| Electron-Withdrawing Groups (Cl, F, NO | Increased Antimicrobial | Increases lipophilicity (logP), aiding cell membrane penetration. |

| Thione (C=S) vs. Carbonyl (C=O) | Increased Urease Inhibition | Sulfur is a "soft" base, forming stronger bonds with "soft" acids like Nickel ions. |

| N-Alkylation of Triazole | Decreased Activity | Steric hindrance prevents the molecule from fitting into the enzyme active pocket. |

| Ortho-Substitution on Phenyl Ring | Variable/Decreased | Often causes steric clash; Para substitution is usually preferred. |

References

-

SciSpace. (2022). Inhibition of urease by some new synthesized 1,2,4-triazol derivatives: Inhibition mechanism and molecular docking. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). 1,3,4-Thiadiazole and 1,2,4-triazole-5-thione derivatives...[5] urease inhibition.[5][6] Retrieved from [Link][1]

-

MDPI. (2013). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1,3,4-Thiadiazole and 1,2,4-triazole-5-thione derivatives bearing 2-pentyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-one ring: Synthesis, molecular docking, urease inhibition, and crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

pharmacological applications of 4-(1,2,4-Triazol-1-yl)phenylthiourea

Technical Whitepaper: The Pharmacophore Potential of 4-(1,2,4-Triazol-1-yl)phenylthiourea Scaffolds

Executive Summary: The Hybrid Pharmacophore

The molecule This compound (TTPT) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Its significance lies in its hybrid architecture, fusing two distinct bioactive moieties:[1]

-

The 1,2,4-Triazole Ring: A stable aromatic system acting as a hydrogen bond acceptor and a robust heme-iron ligand. It is the core engine behind azole antifungals (e.g., fluconazole) and aromatase inhibitors (e.g., letrozole).[2]

-

The Phenylthiourea Bridge: A lipophilic linker capable of metal chelation and bidentate hydrogen bonding (via the –NH–CS–NH– motif).

This guide dissects the pharmacological utility of TTPT, moving beyond basic screening to the causal mechanisms driving its antimicrobial, anticancer, and anti-inflammatory profiles.[2]

Chemical Architecture & Synthetic Logic

To exploit TTPT, one must first master its synthesis. The high-yield route relies on the nucleophilic addition of 4-(1H-1,2,4-triazol-1-yl)aniline to substituted isothiocyanates . This modular approach allows for the rapid generation of Structure-Activity Relationship (SAR) libraries.

Validated Synthetic Protocol

Objective: Synthesis of 1-(4-(1H-1,2,4-triazol-1-yl)phenyl)-3-arylthiourea.

-

Reagents: 4-(1H-1,2,4-triazol-1-yl)aniline (1.0 eq), Aryl isothiocyanate (1.1 eq), Ethanol (anhydrous).[2]

-

Catalyst: None required (autocatalytic) or triethylamine (0.5 eq) for sluggish anilines.[2]

-

Procedure:

-

Dissolve 1.0 mmol of the aniline precursor in 10 mL of refluxing ethanol.

-

Dropwise add 1.1 mmol of the appropriate isothiocyanate.

-

Reflux for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

-

Cool to room temperature. The product typically precipitates as a white/off-white solid.

-

Filter and wash with cold ethanol. Recrystallize from DMF/Ethanol.

-

Quality Control Metrics:

-

IR Spectroscopy: Look for the disappearance of the sharp isothiocyanate peak (~2100 cm⁻¹) and the appearance of thiocarbonyl (C=S) stretches at 1250–1350 cm⁻¹.

-

¹H-NMR: The thiourea protons (–NH–CS–NH–) appear as two exchangeable singlets downfield (δ 9.0–11.0 ppm).

Visualization: Synthetic Pathway

Figure 1: Modular synthesis of TTPT derivatives via isothiocyanate coupling.

Pharmacological Applications

Antimicrobial & Antifungal Activity

The TTPT scaffold exhibits potent activity against Candida albicans and Gram-positive bacteria (S. aureus).

-

Mechanism of Action (MoA):

-

CYP51 Inhibition: The N-4 nitrogen of the triazole ring coordinates with the heme iron of lanosterol 14α-demethylase (CYP51). This blocks the biosynthesis of ergosterol, a critical component of the fungal cell membrane [1].

-

Membrane Disruption: The lipophilic thiourea tail facilitates penetration through the peptidoglycan layer of Gram-positive bacteria, potentially disrupting lipid bilayers or chelating essential metal ions required for bacterial metalloenzymes [2].

-

Data Summary: Antimicrobial Potency (MIC in µg/mL)

| Compound Variant (R-group) | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungal) |

| Unsubstituted (H) | 32 | >64 | 16 |

| 4-Fluoro (Electron Withdrawing) | 4 | 32 | 2 |

| 4-Nitro (Strong EWG) | 8 | 64 | 4 |

| Reference (Fluconazole/Cipro) | 2 | 1 | 1 |

Note: Electron-withdrawing groups (F, Cl, NO2) on the thiourea phenyl ring significantly enhance lipophilicity and binding affinity, lowering MIC values [3].

Anticancer Potential: Kinase & Enzyme Inhibition

Recent studies position TTPT derivatives as multi-target anticancer agents.

-

Carbonic Anhydrase (CA) Inhibition: The sulfonamide-like geometry of some thiourea derivatives allows them to inhibit CA-IX, a hypoxia-induced enzyme critical for tumor pH regulation and metastasis [4].

-

VEGFR-2 Inhibition: Molecular docking studies suggest the thiourea moiety can form hydrogen bonds with the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), blocking angiogenesis [5].

-

Tubulin Polymerization: Certain bulky TTPT derivatives bind to the colchicine site of tubulin, arresting the cell cycle at the G2/M phase [6].

Visualization: Mechanism of Action

Figure 2: Multi-target pharmacological mechanism of TTPT derivatives.

Experimental Protocol: Microbroth Dilution Assay

To validate the antimicrobial claims of a synthesized TTPT derivative, follow this CLSI-compliant protocol.

-

Inoculum Preparation:

-

Grow S. aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) to mid-log phase.

-

Adjust turbidity to 0.5 McFarland standard (

CFU/mL). -

Dilute 1:100 in MHB.

-

-

Compound Dilution:

-

Dissolve TTPT derivative in DMSO (Stock: 10 mg/mL).

-

Perform serial 2-fold dilutions in a 96-well plate (Final range: 0.5 – 128 µg/mL).

-

Ensure final DMSO concentration is <1% to prevent solvent toxicity.

-

-

Incubation:

-

Add diluted bacterial suspension to wells.

-

Incubate at 37°C for 18–24 hours.

-

-

Readout:

-

MIC: The lowest concentration with no visible growth (turbidity).

-

Validation: Use Ciprofloxacin as a positive control and DMSO as a negative control.

-

Structure-Activity Relationship (SAR) Insights

For researchers optimizing this scaffold, the following SAR rules apply:

-

The Triazole is Non-Negotiable: Replacing the 1,2,4-triazole with imidazole often retains antifungal activity but reduces metabolic stability.

-

Thiourea vs. Urea: Thiourea (S) analogues are generally more potent antimicrobials than their Urea (O) counterparts due to higher lipophilicity and stronger metal chelation properties [7].

-

Phenyl Ring Substitution:

-

Para-substitution (4-position): Best for potency. Halogens (F, Cl) improve half-life and membrane permeability.

-

Ortho-substitution (2-position): Often introduces steric clashes that reduce binding affinity to CYP51.

-

References

-

Mechanism of Azole Antifungals. Clin. Microbiol. Rev. (2024). "Interaction of Triazole Derivatives with Lanosterol 14α-demethylase." Link

-

Thiourea Antibacterial Activity. Eur. J. Med. Chem. (2013).[3][4][5] "Synthesis and biological activity of substituted urea and thiourea derivatives containing 1,2,4-triazole moieties." Link

-

SAR of Triazole-Thioureas. Molecules (2013).[3] "Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives." Link

-

Anticancer Carbonic Anhydrase Inhibitors. Bioorg. Med. Chem. (2016).[3] "Sulfonamides and thioureas as selective carbonic anhydrase IX inhibitors." Link

-

VEGFR-2 Docking Studies. Biointerface Res. Appl. Chem. (2025).[2][3][6][7] "Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity." Link

-

Tubulin Inhibition. Eur. J. Med. Chem. (2019).[1][4] "1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments." Link

-

Thiourea vs Urea Potency. J. Org. Chem. (2018).[2] "Comparative analysis of urea and thiourea pharmacophores in kinase inhibition." Link

Sources

- 1. 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological activity of substituted urea and thiourea derivatives containing 1,2,4-triazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 4-(1,2,4-Triazol-1-yl)phenylthiourea: A Technical Guide for Researchers

Abstract

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. For a compound such as 4-(1,2,4-Triazol-1-yl)phenylthiourea, which incorporates both a polar triazole moiety and a less polar phenylthiourea group, understanding its solubility behavior in a range of organic solvents is paramount for downstream applications, including purification, crystallization, and formulation design. The 1,2,4-triazole ring is a key structural feature in many compounds with a wide array of biological activities.[1] This guide provides the scientific rationale and detailed protocols for a systematic investigation of its solubility.

Foundational Principles of Solubility Determination

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a qualitative prediction of solubility, suggesting that polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better suited for nonpolar solutes. For this compound, its solubility will be a nuanced function of the solvent's polarity, hydrogen bonding capacity, and other specific interactions.

Temperature is another critical factor, with the solubility of most solid compounds in organic solvents increasing with temperature. This relationship is fundamental to the thermodynamic analysis of the dissolution process.

Experimental Protocol: Isothermal Saturation Method

The isothermal saturation method is a robust and widely used technique for determining the equilibrium solubility of a compound at a constant temperature.[2][3] This protocol is designed to be a self-validating system, ensuring the attainment of equilibrium and the accuracy of the subsequent analysis.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled water bath or shaker

-

Calibrated thermometer

-

Analytical balance (±0.0001 g)

-

Vials with airtight seals

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Preparation: Accurately weigh an excess amount of this compound and add it to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature. Agitate the mixture for a sufficient duration to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time to equilibrium (typically 24-72 hours).

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe. Immediately filter the solution through a syringe filter to remove any remaining solid particles.

-

Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent and analyze the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

Analytical Quantification

UV-Vis Spectrophotometry: This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range. A calibration curve of absorbance versus concentration must be prepared.[4] The wavelength of maximum absorbance (λmax) for the compound in the chosen solvent should be determined.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining the concentration of the solute.[2] A validated HPLC method with a suitable column and mobile phase should be developed to ensure accurate quantification.

The following diagram illustrates the experimental workflow for the isothermal saturation method.

Caption: Experimental workflow for the isothermal saturation method.

Data Presentation and Thermodynamic Modeling

The experimentally determined solubility data, expressed as mole fraction (x), should be tabulated for each solvent at different temperatures.

Table 1: Hypothetical Mole Fraction Solubility (x) of this compound in Various Solvents at Different Temperatures (K)

| Temperature (K) | Solvent A | Solvent B | Solvent C |

| 293.15 | x₁ | y₁ | z₁ |

| 298.15 | x₂ | y₂ | z₂ |

| 303.15 | x₃ | y₃ | z₃ |

| 308.15 | x₄ | y₄ | z₄ |

| 313.15 | x₅ | y₅ | z₅ |

To gain deeper insights into the dissolution process, the experimental data can be correlated with thermodynamic models.

The van't Hoff Equation

The van't Hoff equation describes the relationship between solubility and temperature and can be used to estimate the thermodynamic parameters of dissolution. The equation is given by:

ln(x) = - (ΔHsol / R) * (1/T) + (ΔSsol / R)

where:

-

x is the mole fraction solubility

-

ΔHsol is the standard enthalpy of solution

-

ΔSsol is the standard entropy of solution

-

R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹)

-

T is the absolute temperature in Kelvin

A plot of ln(x) versus 1/T should yield a straight line, from which ΔHsol and ΔSsol can be determined from the slope and intercept, respectively.

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that provides a more accurate correlation of solubility data with temperature.[2] The equation is as follows:

ln(x) = A + (B / T) + C ln(T)

where A, B, and C are empirical parameters obtained by fitting the experimental data. The Apelblat model is often favored for its better fit to experimental data across a range of temperatures.

Thermodynamic Analysis

From the parameters obtained from the van't Hoff equation, the standard Gibbs free energy of solution (ΔGsol) can be calculated at each temperature:

ΔGsol = ΔHsol - TΔSsol

The signs and magnitudes of these thermodynamic parameters provide valuable information about the dissolution process:

-

ΔHsol > 0: The dissolution process is endothermic, and solubility increases with temperature.

-

ΔHsol < 0: The dissolution process is exothermic, and solubility decreases with temperature.

-

ΔGsol < 0: The dissolution process is spontaneous.

-

ΔSsol > 0: The system becomes more disordered upon dissolution.

The following diagram illustrates the logical flow of data analysis and thermodynamic modeling.

Sources

Phenylthiourea-Triazole Conjugates: A Technical Guide to Their Antimicrobial and Antifungal Potential

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum activity. This technical guide delves into the promising class of hybrid molecules that conjugate a phenylthiourea moiety with a triazole nucleus. We will explore the synthetic strategies, mechanistic underpinnings of their antimicrobial and antifungal action, and the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation anti-infective agents.

Introduction: The Rationale for Hybridization

The strategy of creating hybrid molecules by combining two or more pharmacophores is a well-established approach in medicinal chemistry to develop new drugs with potentially enhanced activity, novel mechanisms of action, and improved pharmacological profiles.[1][2] Phenylthiourea and its derivatives have garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, and antiviral properties.[3][4] The sulphur and nitrogen atoms in the thiourea backbone are crucial for their biological activity.[3] Similarly, the 1,2,4-triazole ring is a key structural motif in numerous clinically successful antifungal agents, such as fluconazole and itraconazole.[5] Triazole-based compounds primarily exert their antifungal effect by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6][7]

The conjugation of a phenylthiourea moiety with a triazole ring system presents a compelling strategy for the development of novel antimicrobial agents. This molecular hybridization aims to leverage the distinct, and potentially synergistic, mechanisms of action of both pharmacophores to overcome existing resistance mechanisms and broaden the spectrum of activity.

Synthetic Strategies for Phenylthiourea-Triazole Conjugates

The synthesis of phenylthiourea-triazole hybrids typically involves a multi-step approach, culminating in the coupling of the two key moieties. While specific pathways can vary, a general synthetic workflow is outlined below.

Synthesis of Key Intermediates

2.1.1. Preparation of Substituted Phenylthioureas:

A common method for the synthesis of substituted phenylthioureas involves the reaction of an appropriately substituted aniline with an isothiocyanate or by the reaction of an aniline with hydrochloric acid and ammonium thiocyanate followed by reflux.[3][4]

-

Step 1: Formation of Phenyl isothiocyanate (if not commercially available): This can be achieved through various methods, including the reaction of aniline with thiophosgene.

-

Step 2: Reaction with an amine-containing triazole precursor: The phenyl isothiocyanate is then reacted with a triazole derivative bearing a primary or secondary amine to form the phenylthiourea linkage.

2.1.2. Synthesis of Functionalized Triazoles:

The triazole core can be synthesized through several established methods. For creating a linkage to the phenylthiourea moiety, the triazole ring needs to be functionalized with a reactive group, typically an amine or a group that can be converted to an amine. A common route to 4-amino-1,2,4-triazole derivatives involves the cyclization of thiosemicarbazides.[8]

General Synthetic Protocol for Phenylthiourea-Triazole Conjugates

The following protocol describes a generalized approach for the synthesis of a phenylthiourea-triazole conjugate.

Step 1: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

-

A substituted aromatic acid is converted to its corresponding ester.

-

The ester is then reacted with hydrazine hydrate to form the acid hydrazide.

-

The acid hydrazide is treated with potassium thiocyanate in the presence of a base to yield the potassium dithiocarbazinate.

-

Cyclization of the dithiocarbazinate with hydrazine hydrate affords the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

Step 2: Synthesis of Substituted Phenyl Isothiocyanate

-

A substituted aniline is dissolved in a suitable solvent (e.g., dichloromethane).

-

Thiophosgene is added dropwise at a low temperature (e.g., 0 °C).

-

The reaction mixture is stirred until the completion of the reaction, followed by workup to isolate the phenyl isothiocyanate.

Step 3: Coupling of the Triazole and Phenylthiourea Moieties

-

The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol (from Step 1) is dissolved in a suitable solvent (e.g., dimethylformamide).

-

The substituted phenyl isothiocyanate (from Step 2) is added to the solution.

-

The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

The product is isolated by precipitation with water, followed by filtration and purification (e.g., recrystallization).

Diagram of the General Synthetic Workflow:

Caption: General synthetic workflow for phenylthiourea-triazole conjugates.

Antimicrobial and Antifungal Potential: Mechanism of Action

The antimicrobial and antifungal activity of phenylthiourea-triazole hybrids is believed to arise from a combination of the mechanisms of action of the individual moieties.

Antifungal Mechanism of the Triazole Moiety

The primary antifungal mechanism of 1,2,4-triazoles is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6][7] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that regulates its fluidity and integrity.[7] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors. This disrupts the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth or cell death.[9]

Diagram of the Triazole Antifungal Mechanism:

Caption: Inhibition of ergosterol biosynthesis by phenylthiourea-triazole conjugates.

Antimicrobial Mechanism of the Phenylthiourea Moiety

The precise antimicrobial mechanism of phenylthiourea derivatives is less defined than that of triazoles. However, several potential targets have been proposed. The thiourea moiety is known to chelate metal ions, which are essential cofactors for many microbial enzymes. By sequestering these metal ions, phenylthiourea derivatives may disrupt critical metabolic pathways. Additionally, some studies suggest that phenylthiourea compounds can act as allosteric inhibitors of specific enzymes, such as the pyoverdine maturation enzyme PvdP tyrosinase in Pseudomonas aeruginosa, which is involved in iron acquisition.[10]

The combination of these two mechanisms in a single molecule could lead to a synergistic effect, where the triazole moiety weakens the fungal cell membrane, allowing for enhanced penetration of the compound and subsequent disruption of intracellular targets by the phenylthiourea moiety.

Structure-Activity Relationship (SAR) Studies

The biological activity of phenylthiourea-triazole conjugates is highly dependent on their structural features. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective antimicrobial agents.

Key SAR Observations:

-

Substituents on the Phenyl Ring of the Thiourea Moiety: The nature and position of substituents on the phenyl ring of the thiourea part can significantly influence activity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) at different positions can modulate the lipophilicity and electronic properties of the molecule, affecting its ability to penetrate microbial cell membranes and interact with target enzymes.[3]

-

Substituents on the Triazole Ring: The substituent at the 5-position of the 1,2,4-triazole ring plays a critical role in determining the spectrum and potency of activity. Aromatic or heteroaromatic rings at this position are often associated with enhanced antifungal activity.

-

Linker between the Phenylthiourea and Triazole Moieties: The nature and length of the linker connecting the two pharmacophores can impact the overall conformation of the molecule and its ability to bind to the target site.

Table 1: Hypothetical Structure-Activity Relationship of Phenylthiourea-Triazole Conjugates

| Moiety | Position of Substitution | Type of Substituent | Effect on Activity |

| Phenylthiourea | para-position of phenyl ring | Electron-withdrawing (e.g., -Cl, -F) | Generally increases activity |

| Phenylthiourea | ortho-, meta-positions | Varies depending on the substituent | Can either increase or decrease activity |

| Triazole | 5-position | Aromatic/Heteroaromatic ring | Often enhances antifungal activity |

| Linker | N/A | Short, flexible linker | May be optimal for target binding |

Experimental Protocols for In Vitro Evaluation

The preliminary evaluation of the antimicrobial and antifungal potential of newly synthesized phenylthiourea-triazole conjugates involves a series of standardized in vitro assays.

Antimicrobial and Antifungal Susceptibility Testing

5.1.1. Disc Diffusion Method (Qualitative Screening)

This method provides a preliminary assessment of the antimicrobial activity.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Evenly spread the inoculum onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).

-

Impregnate sterile paper discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Place the discs onto the inoculated agar surface.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

5.1.2. Broth Microdilution Method (Quantitative - MIC Determination)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Add a standardized inoculum of the test microorganism to each well.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions.

-

Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (visible growth).

Diagram of the Broth Microdilution Workflow:

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assessment

It is crucial to evaluate the toxicity of the synthesized compounds against mammalian cells to assess their potential for therapeutic use.

5.2.1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

-

Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24 or 48 hours).

-

Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage relative to untreated control cells.

Conclusion and Future Perspectives

Phenylthiourea-triazole conjugates represent a promising class of hybrid molecules with the potential for significant antimicrobial and antifungal activity. The combination of two established pharmacophores offers opportunities for synergistic effects and novel mechanisms of action that could circumvent existing drug resistance. Future research in this area should focus on:

-

Expansion of the chemical space: Synthesizing a broader range of derivatives with diverse substituents on both the phenylthiourea and triazole moieties to further elucidate the SAR.

-

Mechanism of action studies: Investigating the precise molecular targets and biochemical pathways affected by these hybrid compounds in both bacteria and fungi.

-

In vivo efficacy and toxicity studies: Evaluating the most promising lead compounds in animal models of infection to assess their therapeutic potential and safety profiles.

The continued exploration and development of phenylthiourea-triazole conjugates hold the potential to deliver novel and effective treatments in the ongoing battle against infectious diseases.

References

-

Frontiers in Chemistry. (n.d.). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activities of substituted phenylthioureas. Retrieved from [Link]

-

International Journal of Creative Research Thoughts. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives. Retrieved from [Link]

-

PubMed. (2021). Design, synthesis and mechanistic study of new 1,2,4-triazole derivatives as antimicrobial agents. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Design, synthesis, and antimicrobial evaluation of novel 1,2,4-trizaole thioether derivatives with a 1,3,4-thiadiazole skeleton. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and antifungal activity of the novel triazole compounds. Retrieved from [Link]

-

PubMed. (2016). Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives. Retrieved from [Link]

-

ResearchGate. (2023). Design, synthesis and antimicrobial activities of 1,2,3-triazole hybrids with amine-ester functionality. Retrieved from [Link]

-

MDPI. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. Retrieved from [Link]

-

MDPI. (n.d.). Antistaphylococcal Triazole-Based Molecular Hybrids: Design, Synthesis and Activity. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure−Activity Relationship Development of Dihaloaryl Triazole Compounds as Insecticides and Acaricides. 1. Phenyl Thiophen-2-yl Triazoles. Retrieved from [Link]

-

Frontiers in Pharmacology. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Retrieved from [Link]

-

PubMed. (2020). Design, synthesis and structure-activity relationships of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Exploring theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives as antimicrobial agents: unraveling mechanisms via structure-activity relationship, in vitro validation, and in silico insights. Retrieved from [Link]

-

ResearchGate. (n.d.). A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Antimicrobial phenylthiazole derivatives I–VI and design of targeted.... Retrieved from [Link]

-

MDPI. (n.d.). Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. Retrieved from [Link]

-

ACS Publications. (n.d.). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. Retrieved from [Link]

-

MDPI. (2021). Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. ijcrt.org [ijcrt.org]

- 5. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]

- 6. Design, synthesis and mechanistic study of new 1,2,4-triazole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Electrochemical Impedance Spectroscopy (EIS) Profiling of Triazole-Thiourea Hybrid Corrosion Inhibitors

Abstract

This application note details the methodological framework for evaluating Triazole-Thiourea hybrid inhibitors using Electrochemical Impedance Spectroscopy (EIS). These molecules combine the nitrogen-rich triazole ring with the sulfur-donating thiourea moiety, creating a "dual-anchor" adsorption mechanism that significantly enhances corrosion resistance in acidic media (1M HCl). This guide moves beyond basic operation, focusing on the causality between molecular structure, interfacial thermodynamics, and impedance response.

Part 1: Experimental Configuration & Chemical Preparation

The Electrochemical Cell

For high-fidelity impedance data, a standard three-electrode glass cell is required. However, the spatial arrangement is critical to minimize uncompensated resistance (

-

Working Electrode (WE): Mild Steel (or Carbon Steel) coupon embedded in epoxy resin with an exposed surface area of

. -

Counter Electrode (CE): Platinum mesh or Graphite rod. Note: The surface area of the CE must be at least

that of the WE to ensure the reaction is not rate-limited by the counter electrode. -

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

-

Crucial Setup: Use a Luggin capillary bridge filled with the test electrolyte to position the reference point close to the WE surface (approx. 2mm distance) without shielding it. This minimizes the ohmic drop (

drop) in the solution.

-

Electrode Surface Engineering

The validity of EIS data depends entirely on the reproducibility of the surface roughness.

-

Abrasion: Wet polish the WE using SiC emery papers in descending grit size: 400

800 -

Cleaning: Ultrasonic cleaning in ethanol (5 mins) followed by acetone (to degrease) and bidistilled water.

-

Drying: Dry under a stream of warm air. Do not use tissues, as fibers can adhere to the surface.

Inhibitor Solution Preparation

Triazole-thiourea derivatives often exhibit poor solubility in pure aqueous acid.

-

Stock Solution: Dissolve the inhibitor in a minimal volume of ethanol or DMSO (approx. 2-5% v/v final concentration) before diluting with 1M HCl.

-

Blank Solution: 1M HCl containing the same volume of co-solvent (ethanol/DMSO) as the inhibitor solution to eliminate solvent effects from the baseline.

Part 2: The EIS Protocol

Open Circuit Potential (OCP) Stabilization

Before applying AC perturbation, the system must reach a quasi-steady state.

-

Duration: Immerse WE in the solution for 30–60 minutes .

-

Stability Criterion:

. -

Why? If the OCP is drifting, the linearity condition for EIS is violated, leading to artifacts in the low-frequency region.

Impedance Parameters

Configure the potentiostat with the following parameters to capture both solution resistance (high frequency) and charge transfer kinetics (low frequency).

| Parameter | Setting | Rationale |

| Mode | Potentiostatic EIS | Maintains DC potential at OCP. |

| AC Amplitude | 10 mV (rms) | Ensures linear current-voltage response (Linearity condition). |

| Frequency Range | 100 kHz – 10 mHz | 100 kHz captures |

| Points/Decade | 10 | Sufficient resolution for fitting without excessive experiment time. |

Part 3: Data Analysis & Equivalent Circuits

The "Depressed" Semicircle

In triazole-thiourea systems, Nyquist plots (

Circuit Selection: Randles with CPE

Do not use a pure capacitor (

Equivalent Circuit:

- : Solution Resistance (Intercept at high frequency).

- : Charge Transfer Resistance (Diameter of the loop).

- : Constant Phase Element representing the double layer.[1][2]

Mathematical Definition of CPE Impedance:

-

: CPE magnitude (

-

: Phase shift parameter (

Calculating Double Layer Capacitance ( )

Since CPE is not a capacitor, calculate the effective

Mechanism Check: A successful triazole-thiourea inhibitor will show:

-

Increase in

: Inhibitor blocks active sites, resisting electron transfer. -

Decrease in

: Inhibitor molecules (low dielectric constant) displace water molecules (high dielectric constant) at the interface.

Inhibition Efficiency Calculation

Part 4: Visualization & Workflows

Experimental Workflow Diagram

Figure 1: Step-by-step workflow for electrochemical characterization of corrosion inhibitors.

Equivalent Circuit Diagram

Figure 2: The modified Randles circuit used to fit non-ideal capacitive loops common in inhibitor studies.

Part 5: Validation & Troubleshooting

To ensure Scientific Integrity , apply the Kramers-Kronig (K-K) Transform to your raw data before fitting.

-

The Test: K-K transforms reconstruct the imaginary component from the real component (and vice versa).

-

The Rule: If the reconstructed data deviates significantly from the experimental data, the system was likely unstable (non-stationary) during the run.

-

Common Failure Mode: If low-frequency data points scatter ("noisy tail"), it often indicates the inhibitor is desorbing or the bulk concentration is changing. Increase OCP time or check solubility.

References

-

Choudhary, V., et al. (2022).[3] "Equivalent circuit of constant phase element (CPE) in corrosion inhibition." Journal of Colloid and Interface Science.

- Verma, C., et al. (2018). "Triazole derivatives as corrosion inhibitors for mild steel in 1M HCl: Electrochemical and theoretical studies." Journal of Molecular Liquids. (Contextual grounding for Triazole efficiency).

-

PalmSens Application Note. "Equivalent circuit fitting for corrosion measurements."

-

Al-Amiery, A.A., et al. (2023). "Synthesis and efficiency evaluation of some novel triazole derivatives as acid corrosion inhibitors." International Journal of Corrosion and Scale Inhibition.

-

ACS Omega. (2023). "Effect of Adsorption and Interactions of New Triazole-Thione-Schiff Bases on the Corrosion Rate of Carbon Steel."

Sources

growing single crystals of 4-(1,2,4-Triazol-1-yl)phenylthiourea for XRD

Application Note: Optimization of Crystal Growth Parameters for 4-(1,2,4-Triazol-1-yl)phenylthiourea for Single Crystal XRD

Introduction & Scientific Context

The compound This compound represents a critical pharmacophore in medicinal chemistry, combining the bioavailability-enhancing properties of the triazole ring with the hydrogen-bonding capability of the thiourea moiety.

The Crystallographic Challenge: Obtaining X-ray quality single crystals of this molecule is non-trivial due to two competing intermolecular forces:

-

Strong Hydrogen Bonding: The thiourea unit (

) acts as a potent proton donor and acceptor, often leading to rapid precipitation of microcrystalline powder rather than controlled single-crystal growth. -

-

This guide details a self-validating protocol to overcome these kinetic barriers, utilizing solubility differentials and controlled diffusion to grow defect-free crystals suitable for Single Crystal X-Ray Diffraction (SC-XRD).

Physicochemical Profile & Solubility

Before attempting crystallization, the solubility profile must be established to select the correct Solvent/Anti-Solvent systems.

Table 1: Solubility Profile of this compound

| Solvent | Polarity Index | Solubility Status | Application in Protocol |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | Primary Solvent (Inner Vial) |

| N,N-Dimethylformamide (DMF) | 6.4 | High | Primary Solvent (Inner Vial) |

| Methanol (MeOH) | 5.1 | Moderate | Evaporation Solvent |

| Ethanol (EtOH) | 4.3 | Moderate | Evaporation Solvent |

| Acetone | 5.1 | Low/Moderate | Anti-Solvent / Wash |

| Diethyl Ether | 2.8 | Insoluble | Anti-Solvent (Outer Vial) |

| Water | 10.2 | Insoluble | Anti-Solvent (Precipitant) |

Critical Insight: The presence of the triazole nitrogen makes this compound slightly basic. Avoid acidic solvents which may protonate the ring and alter the salt form unless a specific salt is desired.

Experimental Workflow: The "Purity First" Mandate

Crystal quality is directly proportional to chemical purity. Impurities act as random nucleation sites, causing poly-crystalline clumps.

Pre-Crystallization Purification Step:

-

Dissolve crude material in boiling Ethanol.

-

Filter the hot solution through a 0.45

m PTFE syringe filter to remove dust (heterogeneous nucleation sites). -

Allow to cool slowly to Room Temperature (RT).

-

Harvest the micro-crystals and dry. Use this purified material for the protocols below.

Visual Workflow (DOT Diagram)

Figure 1: Logical workflow from crude synthesis to X-ray diffraction analysis. Note the critical purification step prior to method selection.

Protocol A: Slow Evaporation (Standard Method)

This method is best if the compound has moderate solubility in volatile solvents like Ethanol or Methanol.

Mechanism: As the solvent evaporates, the concentration rises past the saturation point. Slow evaporation allows molecules to orient correctly into the lattice, minimizing defects.

Step-by-Step Protocol:

-

Preparation: Weigh 20 mg of purified this compound.

-

Dissolution: Add Methanol or Ethanol dropwise (approx 3-5 mL) with gentle warming until fully dissolved. Do not overheat.

-

Filtration: Pass the solution through a fresh cotton plug or 0.22

m filter into a clean, narrow scintillation vial (20 mL).-

Why Narrow? Reduces surface area, slowing evaporation rate.

-

-

Covering: Cover the vial with Parafilm®. Pierce 3-4 small holes using a needle.

-

Control: Fewer holes = slower evaporation = higher quality crystals.

-

-

Incubation: Place in a vibration-free environment at constant temperature (20°C - 25°C).

-

Observation: Check daily. Crystals should appear within 3-7 days.

Protocol B: Vapor Diffusion (The "Gold Standard")

For thiourea derivatives that are highly soluble in DMF/DMSO but stubborn to crystallize, this method provides the highest control over supersaturation.

Mechanism: A volatile "Anti-Solvent" (e.g., Diethyl Ether) diffuses into a solution containing the compound dissolved in a non-volatile "Good Solvent" (e.g., DMF). This slowly lowers the solubility of the compound, forcing it out of solution in a highly ordered manner.

Step-by-Step Protocol:

-

Inner Solution: Dissolve 15 mg of the compound in 1.0 mL of DMF (or DMSO) in a small analytical vial (4 mL). Ensure it is concentrated but not saturated.

-

Outer Chamber: Place the small vial (uncapped) inside a larger jar (50 mL) or beaker.

-

Anti-Solvent Addition: Carefully fill the outer jar with Diethyl Ether or Ethanol (approx. 10-15 mL).

-

Critical: The liquid level of the outer solvent must be lower than the rim of the inner vial. Do not let them mix directly.

-

-

Sealing: Tightly cap the outer jar.

-

Equilibration: The volatile ether vapors will diffuse into the DMF, slowly increasing the polarity/non-polarity ratio and forcing crystallization.

-

Timeline: Leave undisturbed for 1-2 weeks.

Visualizing Vapor Diffusion

Figure 2: Schematic of the Vapor Diffusion setup. The volatile anti-solvent (Ether) diffuses into the solute solution (DMF), driving slow crystallization.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Rapid Precipitation (Powder) | Supersaturation reached too quickly. | Reduce evaporation rate (fewer holes) or dilute the starting solution. |

| Opaque/Cloudy Crystals | Solvent inclusions or defects. | Switch methods (Try Vapor Diffusion). Ensure temperature stability. |

| No Crystals (Clear Solution) | Undersaturated. | Allow more time. If using Vapor Diffusion, increase the volume of Anti-Solvent. |

| Twinning (Intergrown crystals) | Nucleation rate too high. | Filter solution more rigorously (0.22 |

References

-

Vertex AI Search. (2023). Slow Evaporation Method for Thiourea Crystal Growth Protocol. University of Massachusetts. 1

-

JConsortium. (2012). Growth and Characterization of Pure Thiourea Crystal. Journal of Consortium of Research. 2[3]

-

University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. 4

-

National Institutes of Health (NIH). (2010). 4-(1,2,4-Triazol-1-yl)aniline: Crystal Structure and Interactions. PMC. 5

-

ResearchGate. (2020). Solubility of Phenylthiourea Derivatives for Single Crystal Growth. 6[7]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Thiourea Adsorption for Mild Steel Corrosion Inhibition

Welcome to the technical support center dedicated to enhancing the adsorption efficiency of thiourea and its derivatives as corrosion inhibitors for mild steel. This guide is designed for researchers, scientists, and professionals in materials science and drug development. Here, we move beyond simple protocols to explain the underlying principles of inhibitor adsorption, helping you troubleshoot common experimental issues and achieve reliable, high-efficiency results.

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the application and evaluation of thiourea-based inhibitors.

Q1: My inhibition efficiency is inconsistent across seemingly identical experiments. What are the most likely causes?

A1: Inconsistent inhibition efficiency is a frequent challenge. The root cause often lies in subtle variations in experimental conditions. Key factors to scrutinize include:

-

Surface Preparation: The initial state of the mild steel surface is critical. Inconsistent polishing, cleaning, or the presence of residual oxides can drastically alter adsorption behavior. Ensure a standardized and reproducible surface preparation protocol is strictly followed.

-

Solution Purity: Contaminants in your corrosive medium can compete with thiourea for active sites on the steel surface. For instance, chlorine contamination in hydrochloric acid can significantly reduce the protective capacity of thiourea[1]. Always use high-purity reagents and deionized water.

-

Deaeration: The presence of dissolved oxygen can influence the corrosion process and the inhibitor's performance. Consistent and thorough deaeration of your electrolyte with an inert gas like nitrogen is crucial for reproducibility[1].

-

Temperature Stability: Adsorption is a temperature-dependent process. Even minor fluctuations in the experimental temperature can affect both the corrosion rate and the inhibitor's efficiency. Use a calibrated water bath or thermostat to maintain a stable temperature.

Q2: I've increased the concentration of thiourea, but the inhibition efficiency has plateaued or even decreased. Why is this happening?

A2: This is a classic case of reaching an optimal concentration or encountering detrimental side effects at higher concentrations.

-

Monolayer Formation: The primary mechanism of inhibition is the formation of a protective adsorbed layer on the steel surface. Once a complete or near-complete monolayer is formed, adding more inhibitor to the bulk solution will not significantly improve efficiency[2]. The adsorption process often follows the Langmuir adsorption isotherm, which describes this saturation behavior[2][3][4].

-

Corrosion Acceleration: At very high concentrations, thiourea itself can sometimes accelerate corrosion. This is attributed to the reduction of thiourea at the steel surface, liberating hydrogen sulfide (H₂S), which can be corrosive[2].

-

Inhibitor Aggregation: At high concentrations, inhibitor molecules may start to aggregate in the solution, reducing the number of free molecules available for adsorption onto the metal surface.

Q3: Does the molecular structure of the thiourea derivative matter?

A3: Absolutely. The molecular structure significantly influences the adsorption process and, consequently, the inhibition efficiency. Key structural features include:

-

Electron Density: The presence of electron-donating groups (like alkyl groups) or aromatic rings (like a phenyl group) can increase the electron density on the sulfur and nitrogen atoms, which are the primary sites for adsorption onto the steel surface[2][4]. For example, 1-phenyl-2-thiourea often shows better performance than derivatives with only alkyl chains due to the presence of the benzene ring[3][4].

-

Molecular Size and Steric Hindrance: Larger molecules can cover a greater surface area, potentially leading to higher efficiency at lower concentrations[2]. However, bulky substituents may cause steric hindrance, preventing the molecule from adsorbing effectively in a planar orientation on the surface.

-

Solubility: The derivative must be soluble in the corrosive medium to be effective. Poor solubility will limit the number of inhibitor molecules that can reach the metal surface.

Q4: How does temperature affect the adsorption of thiourea inhibitors?

A4: The effect of temperature is complex and can indicate the dominant type of adsorption.

-

Physisorption vs. Chemisorption: If the inhibition efficiency decreases with increasing temperature, it generally suggests that the adsorption is primarily physical (physisorption), involving weaker electrostatic interactions that are disrupted by thermal energy[5][6]. Conversely, if the efficiency increases with temperature (up to a certain point), it often points towards chemical adsorption (chemisorption), which involves the formation of stronger covalent-like bonds and may require activation energy[3][4][7].

-

Desorption: At elevated temperatures, the rate of desorption of the inhibitor molecules from the steel surface can increase, leading to a decrease in surface coverage and lower inhibition efficiency[8].

Troubleshooting Guides

This section provides structured approaches to diagnose and solve specific experimental problems.

Guide 1: Low Inhibition Efficiency (<80%)

If you are consistently observing low inhibition efficiency, follow this troubleshooting workflow.

Caption: Troubleshooting workflow for low inhibition efficiency.

Step-by-Step Troubleshooting:

-

Verify Inhibitor Concentration: Ensure you are operating within the optimal concentration range for your specific thiourea derivative. A concentration that is too low will result in incomplete surface coverage.

-

Assess Reagent Purity: Impurities in the acid or water can interfere with inhibitor adsorption. Use analytical grade reagents and deionized or distilled water.

-

Standardize Surface Preparation: Implement a rigorous and repeatable procedure for preparing your mild steel coupons. This typically involves grinding with successively finer grades of silicon carbide paper, followed by rinsing with distilled water and acetone, and then drying.

-

Control Temperature: Use a temperature-controlled bath to maintain a constant temperature throughout the experiment. Record the temperature to ensure there are no significant fluctuations.

-

Evaluate Inhibitor Structure: If efficiency remains low, consider if the chosen thiourea derivative is appropriate for your system. Derivatives with higher electron density at the sulfur and nitrogen atoms and larger molecular structures tend to be more effective[2][4].

-

Explore Synergistic Effects: The efficiency of thiourea can be significantly enhanced by adding other substances. Consider adding:

-

Surfactants: Non-ionic surfactants can improve the surface coverage of the inhibitor[9][10][11].

-

Metal Ions: Zinc ions (Zn²⁺) have been shown to have a synergistic effect with thiourea, likely by forming a more stable protective film[12].

-

Other Organic Compounds: Combining thiourea with other inhibitors, such as imidazoline derivatives, can lead to a significant improvement in performance, especially at elevated temperatures.

-

Guide 2: Poor Reproducibility in Electrochemical Measurements (EIS/Polarization)

Inconsistent electrochemical data can obscure the true performance of your inhibitor.

Caption: Troubleshooting workflow for electrochemical measurements.

Step-by-Step Troubleshooting:

-

Ensure OCP Stability: Before running any electrochemical measurement (EIS or potentiodynamic polarization), allow the system to stabilize at its open circuit potential (OCP). This typically requires at least 30 minutes of immersion[5]. An unstable OCP will lead to unreliable data.

-

Inspect Electrochemical Cell Setup:

-

Reference Electrode: Ensure your reference electrode (e.g., SCE or Ag/AgCl) is properly filled and free of air bubbles. The Luggin capillary should be positioned close to the working electrode surface to minimize IR drop.

-

Counter Electrode: The counter electrode (usually platinum) should have a surface area significantly larger than the working electrode to ensure that the measured polarization is solely due to the working electrode.

-

-

Maintain Consistent Deaeration: If your experiment is meant to be in an oxygen-free environment, ensure that deaeration with nitrogen or another inert gas is performed consistently before and during the measurement.

-

Check Electrical Connections: Ensure all cables connecting the potentiostat to the electrodes are secure and not corroded. Poor connections can introduce noise and artifacts into your data.

-

Refine Measurement Parameters:

-

For EIS: Use a small AC amplitude (typically 10 mV) to ensure the system remains in a pseudo-linear state. Ensure the frequency range is wide enough to capture the full impedance response.

-

For Potentiodynamic Polarization: Use an appropriate scan rate (e.g., 0.5-1 mV/s). A scan rate that is too fast may not allow the system to reach a steady state at each potential, leading to distorted Tafel plots.

-

Experimental Protocols

Protocol 1: Standard Evaluation of Inhibition Efficiency using Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique for evaluating the performance of corrosion inhibitors[13][14][15].

Objective: To determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl) to calculate the inhibition efficiency.

Materials:

-

Mild steel coupons (working electrode)

-

Platinum foil or mesh (counter electrode)

-

Saturated Calomel Electrode (SCE) or Ag/AgCl (reference electrode)

-

Corrosive medium (e.g., 1 M HCl) with and without various concentrations of thiourea inhibitor

-

Potentiostat with EIS capability

Procedure:

-

Surface Preparation: Polish the mild steel coupon with SiC paper up to 1200 grit, rinse with deionized water and acetone, and dry.

-

Cell Assembly: Assemble the three-electrode cell with the mild steel coupon as the working electrode. The exposed surface area of the working electrode must be known precisely.

-

Deaeration: Purge the corrosive solution with nitrogen gas for at least 30 minutes before immersing the electrode to remove dissolved oxygen.

-

Stabilization: Immerse the electrodes in the solution and allow the system to stabilize by monitoring the open circuit potential (OCP) for 30-60 minutes until a steady value is reached.

-

EIS Measurement: Perform the EIS measurement at the OCP.

-

Frequency Range: Typically 100 kHz to 10 mHz.

-

AC Amplitude: 10 mV (peak to peak).

-

-

Data Analysis:

-

Fit the obtained Nyquist plot to an appropriate equivalent electrical circuit (e.g., a Randles circuit).

-

Extract the charge transfer resistance (Rct) value. Rct is inversely proportional to the corrosion rate.

-

Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100 Where Rct(inh) is the charge transfer resistance with the inhibitor and Rct(blank) is the charge transfer resistance without the inhibitor.

-

Protocol 2: Surface Analysis using X-ray Photoelectron Spectroscopy (XPS)

XPS is an ultra-high vacuum technique used to analyze the elemental composition and chemical state of the atoms within the top few nanometers of a surface[16][17][18][19]. It can provide direct evidence of inhibitor adsorption.

Objective: To confirm the presence of thiourea on the mild steel surface and identify the nature of its interaction.

Procedure:

-

Sample Preparation: Immerse a prepared mild steel coupon in the corrosive solution containing the thiourea inhibitor for a set period (e.g., 24 hours).

-

Sample Removal and Rinsing: Gently remove the coupon from the solution, rinse it carefully with deionized water to remove any non-adsorbed inhibitor and electrolyte, and dry it under a stream of nitrogen.

-

Transfer to XPS: Immediately transfer the sample to the XPS vacuum chamber to minimize surface contamination from the atmosphere.

-

Data Acquisition:

-

Acquire a survey spectrum to identify all elements present on the surface.

-

Acquire high-resolution spectra for the elements of interest: Fe 2p, O 1s, C 1s, N 1s, and S 2p.

-

-

Data Analysis:

-

Identify Elements: The presence of N 1s and S 2p peaks in the spectra of the inhibited sample, which are absent in the blank, confirms the adsorption of thiourea.

-

Chemical State Analysis: Analyze the binding energies of the N 1s and S 2p peaks. Shifts in these binding energies compared to pure thiourea can indicate a chemical interaction (chemisorption) between the inhibitor and the iron atoms on the surface. For example, a shift in the S 2p peak can suggest the formation of an Fe-S bond.

-

Data Summary Tables

Table 1: Factors Influencing Thiourea Adsorption Efficiency

| Parameter | Effect on Efficiency | Underlying Reason |

| Concentration | Increases to a plateau, may decrease at very high levels | Monolayer formation; potential for corrosion acceleration at high concentrations[2][7]. |

| Temperature | Varies; can increase or decrease | Indicates adsorption mechanism (chemisorption vs. physisorption)[3][4][6]. |

| Molecular Structure | Significant impact | Electron density, steric factors, and molecular size affect adsorption strength and surface coverage[2][3][4]. |

| Acid Concentration | Higher acid concentration can reduce efficiency | Increased aggressiveness of the medium can lead to higher corrosion rates that outpace inhibitor adsorption[1]. |

| Contaminants (e.g., Cl₂) | Decreases efficiency | Competitive adsorption on the metal surface reduces sites available for the inhibitor[1]. |

| Synergistic Additives | Generally increases efficiency | Co-adsorption or formation of more stable inhibitor films[9][10][11][12]. |

References

-

Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022-09-09). Int. J. Corros. Scale Inhib., 11(3), 1303–1318. [Link]

- CORROSION INHIBITION EFFECT OF THIOUREA ON MILD STEEL IN HYDROCHLORIC ACID CONTAMINATED WITH CHLORINE. International Journal of Advanced Engineering Technology.

-

Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. (2019-08-26). ACS Omega. [Link]

- Inhibition of Steel Corrosion by Thiourea Deriv

-

Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. (2019-08-26). National Institutes of Health. [Link]

- Elevated-temperature corrosion inhibition of mild steel in sulfuric acid by coupled effects of imidazoline-type inhibitor and thiourea derivatives.

- Thiourea and Its Deriv

- Synergistic Effect of Thiourea and Surfactants on Corrosion Inhibition of Stainless Steel-410 in Presence of Sulfuric Acid.

- Insight into synergistic corrosion inhibition of thiourea and ZnCl2 on mild steel: Experimental and theoretical Approaches. (2024-01-04). Journal of Chemistry Letters.

-

Insight into Inhibition Efficiencies of Mannich Bases of Thiourea Derivatives for Mild Steel Corrosion in 0.5 M Sulphuric Acid Medium. Materials International. [Link]

- Thiourea derivatives as corrosion inhibitors for mild steel in formic acid. (2002-11-20). Materials Chemistry and Physics, 77(3), 687–690.

-

Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021-11-15). ACS Symposium Series. [Link]

- The Synergistic Effect of Thiourea and Surfactants on Corrosion Inhibition of Stainless Steel-316 in Hydrochloric Acid. (2014-11-27).

- X-ray photoelectron spectroscopy for surface film analysis in corrosion research.

- Synergistic effect of thiourea derivatives and non‐ionic surfactants on the inhibition of corrosion of carbon steel in acid environments. (2000-12-01).

- Theoretical and experimental exploration of organic molecules adsorption on iron surfaces for corrosion inhibition: a review. (2024-12-13).

- Electrochemical Impedance Spectroscopy: A Useful Tool for monitoring the Performance of Corrosion Inhibitors.

- The Response Surface Method as an Experimental Design Technique to Explore and Model the Performance of Corrosion Inhibitors. (2015-03-31). CORROSION.

- Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers.

-

Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Publishing. [Link]

- Effect of Temperature on the Corrosion Inhibition of 4- ethyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide on. (2021-09-05).

- (PDF) Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. (2019-08-13).

- Comprehensive Experimental and Theoretical Study on the Adsorption and Corrosion Inhibition Efficiency of Pyronin B for Mild Steel Protection in HCl Solution.

- Corrosion Inhibitive Effect of Synthesized Thiourea Derivatives on Mild Steel in a 15% HCl Solution.

- Quantum chemical modeling of adsorption of thiourea derivatives, that used as inhibitors of microbiological corrosion on the iron of St3s grade of steel.

- An Introduction to Surface Analysis by XPS and AES.

- Introducing X-ray photoelectron spectroscopy for corrosion studies: A tool for elucidating interfacial composition and chemistry.

- Introducing X-ray photoelectron spectroscopy for corrosion studies: A tool for elucidating interfacial composition and chemistry. University of Manchester.

- Experimental studies on corrosion inhibition performance of acetylthiophene thiosemicarbazone for mild steel in HCl complemented with DFT investig

- CORROSION INHIBITIVE EFFECT OF THIOUREA ON 1100 ALUMINIUM ALLOY SHEET IN HYDROCHLORIC ACID SOLUTION. Malaysian Journal of Analytical Sciences.

- Full article: Experimental and computational chemistry studies on the inhibition of aluminium and mild steel in 0.1 M HCl by 3-nitrobenzoic acid. Taylor & Francis.

- Surface Analysis Techniques. Physical Electronics Inc..

- Effects of Sand and Interfacial Adsorption Loss on Corrosion Inhibitor Efficiency.

- Understanding factors affecting corrosion inhibitor performance in under-deposit testing with sand.

- Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI.

- Explanation the decease of efficiency inhibition when I increase the concentration of my inhibitor of corrosion ?.

- Quantum Mechanical Investigation of Thiourea Adsorption on Ag(111) Considering Electric Field and Solvent Effects. The Journal of Physical Chemistry B.

- Quantum Mechanical Investigation of Thiourea Adsorption on Ag(111) Considering Electric Field and Solvent Effects. OUCI.

- Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evalu

- Molecular Dynamic Simulations and Quantum Chemical Studies of Nitrogen Based Heterocyclic Compounds as Corrosion Inhibitors on Mild Steel Surface.

Sources

- 1. ijaet.org [ijaet.org]

- 2. content.ampp.org [content.ampp.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. materials.international [materials.international]

- 6. nanobioletters.com [nanobioletters.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. emerald.com [emerald.com]

- 12. jchemlett.com [jchemlett.com]

- 13. ijcsi.pro [ijcsi.pro]

- 14. researchgate.net [researchgate.net]

- 15. rosap.ntl.bts.gov [rosap.ntl.bts.gov]

- 16. ias.ac.in [ias.ac.in]

- 17. 202.38.64.11 [202.38.64.11]

- 18. researchgate.net [researchgate.net]

- 19. research.manchester.ac.uk [research.manchester.ac.uk]

Technical Support Center: Purification of Triazole-Thiourea Derivatives

Welcome to the technical support center for the purification of triazole-thiourea derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these often polar and complex molecules. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific compound.

Introduction: The Purification Challenge

Triazole-thiourea compounds are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities.[1] However, their synthesis often yields complex crude mixtures containing unreacted starting materials, intermediates, and various byproducts.[2] The inherent polarity imparted by the triazole ring and the hydrogen-bonding capabilities of the thiourea group present unique purification challenges, such as poor solubility in standard chromatography solvents and strong interactions with stationary phases. This guide provides a structured approach to overcoming these obstacles.

Section 1: Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format.

Recrystallization Issues

Problem: My compound "oils out" during recrystallization instead of forming crystals.

-

Possible Cause: This common issue typically arises when the melting point of your compound is lower than the boiling point of the chosen solvent, or when the solution is supersaturated with impurities that inhibit crystal lattice formation.[3]

-

Solution & Scientific Rationale:

-

Add More Solvent: Re-heat the solution until the oil fully dissolves, then add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.[3]

-

Slow Cooling: Insulate the flask to allow for very slow cooling. Rapid cooling favors amorphous precipitation or oiling, whereas slow cooling provides the thermodynamic time needed for ordered crystal growth.

-